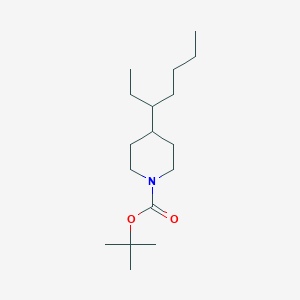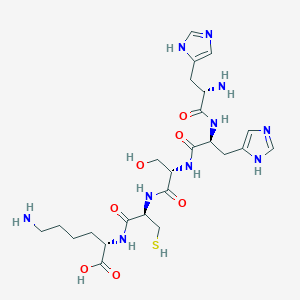![molecular formula C13H16Cl2N2O3 B12596566 N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine CAS No. 649748-27-6](/img/structure/B12596566.png)
N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine is a complex organic compound characterized by its unique structure, which includes an acetyl group, a bis(chloromethyl)amino group, and a phenylalanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine typically involves multiple steps, starting with the protection of the amino group of L-phenylalanine. The bis(chloromethyl)amino group is then introduced through a series of reactions involving chloromethylation. The final step involves the acetylation of the amino group to yield the desired compound. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bis(chloromethyl)amino group.
Substitution: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary but often involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine involves its interaction with specific molecular targets. The bis(chloromethyl)amino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of phenylalanine and compounds with bis(chloromethyl)amino groups. Examples include N-Acetyl-4-[bis(chloromethyl)amino]-D-phenylalanine and N-Acetyl-4-[bis(chloromethyl)amino]-L-tyrosine .
Uniqueness
N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
649748-27-6 |
|---|---|
Formule moléculaire |
C13H16Cl2N2O3 |
Poids moléculaire |
319.18 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-[4-[bis(chloromethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-9(18)16-12(13(19)20)6-10-2-4-11(5-3-10)17(7-14)8-15/h2-5,12H,6-8H2,1H3,(H,16,18)(H,19,20)/t12-/m0/s1 |
Clé InChI |
KAANCRMCHQNUAL-LBPRGKRZSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=C(C=C1)N(CCl)CCl)C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CC=C(C=C1)N(CCl)CCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane](/img/structure/B12596509.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)
![Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B12596527.png)


![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)

![2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12596546.png)
![2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12596556.png)
